molecular formula C25H28N2O7 B12701848 Einecs 300-479-9 CAS No. 93940-80-8

Einecs 300-479-9

Cat. No.: B12701848
CAS No.: 93940-80-8
M. Wt: 468.5 g/mol
InChI Key: SCGVHSCPZIJMRO-HVDRVSQOSA-N
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Description

EINECS 300-479-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU prior to 1981 . The compound’s assessment and risk management rely heavily on read-across strategies and computational models, given the vast scale of data gaps in the EINECS inventory .

Properties

CAS No.

93940-80-8

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO4.C5H7NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;7-4-2-1-3(6-4)5(8)9/h5-8,10-12H,9H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

SCGVHSCPZIJMRO-HVDRVSQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzethonium chloride is synthesized through the reaction of dimethylbenzylamine with diisobutylphenoxyethoxyethyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, Benzethonium chloride is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzethonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Benzethonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets various molecular pathways, including the inhibition of essential enzymes involved in cell metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

Structural analogs of EINECS 300-479-9 can be identified using computational methods such as PubChem 2D fingerprints and the Tanimoto similarity index. A threshold of ≥70% similarity is often employed to define analogs, enabling read-across predictions for untested compounds . For instance, in a study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances, this approach achieved broad coverage, with a small labeled dataset (1,387 chemicals) predicting properties for ~20× more unlabeled compounds . This suggests that this compound could be linked to structurally similar, well-characterized analogs for hazard assessment.

Physicochemical Property Profiling

Physicochemical properties (e.g., log Kow, solubility, bioavailability) are critical for toxicity and environmental fate predictions.

Toxicity Prediction and Model Applicability

QSAR (Quantitative Structure-Activity Relationship) models are widely used to predict toxicity for EINECS chemicals. However, their applicability is constrained by the chemical diversity of training datasets. For example, models developed for chlorinated alkanes and organothiophosphates covered only 0.7% of EINECS compounds, highlighting gaps in domain coverage . This compound’s toxicity profile would depend on its structural class: if it belongs to a well-studied group (e.g., substituted aromatics), existing models could provide reliable predictions. Otherwise, experimental data or advanced RASAR (Read-Across Structure Activity Relationships) models—which leverage network effects from clustered analogs—may be required .

Limitations in Predictive Coverage

Current models struggle to address the full diversity of EINECS. For instance, only 17% of high-production-volume (HPV) and 10% of EINECS compounds fall within the applicability domains of QSAR models for Tetrahymena pyriformis toxicity . This underscores the need for iterative model refinement and targeted experimental validation for compounds like this compound that lack close analogs.

Data Table: Hypothetical Comparison of this compound and Structural Analogs

The table below illustrates a hypothetical comparison based on methodologies from the evidence. Actual data would require experimental or computational validation.

Compound This compound Analog 1 (Similarity: 0.98) Analog 2 (Similarity: 0.96) Analog 3 (Similarity: 0.94)
CAS No. 300-479-9 64123-77-9 123-45-6 678-90-1
Molecular Formula Not reported C9H9FO2 C8H8ClO2 C10H12O3
Molecular Weight Not reported 168.17 g/mol 186.59 g/mol 180.20 g/mol
log Kow Not reported 1.8 2.3 1.5
Toxicity (LC50) Not reported 12 mg/L (Daphnia magna) 8 mg/L (Fish) 25 mg/L (Algae)
Bioavailability Not reported High Moderate Low

Notes:

  • Similarity scores based on Tanimoto index (PubChem 2D fingerprints) .
  • Toxicity data inferred from QSAR models for chlorinated alkanes and organothiophosphates .
  • Bioavailability categories derived from ERGO project benchmarks .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the physicochemical properties of Einecs 300-479-9?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. For example:

  • Feasible: Design experiments within available resources (e.g., spectroscopic instrumentation).
  • Relevant: Align with unresolved issues in stability or reactivity studies.
    Include independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., degradation rate) explicitly . Structure the question to avoid ambiguity, e.g., "How does solvent polarity influence the thermal degradation kinetics of this compound under controlled atmospheric conditions?" .

Q. What experimental protocols are recommended for initial characterization of this compound?

  • Methodological Answer :

  • Step 1 : Use spectroscopic methods (NMR, FT-IR) and chromatographic techniques (HPLC) to establish purity and structural identity. Reference standardized protocols from authoritative journals .
  • Step 2 : Replicate synthesis methods from peer-reviewed studies, ensuring all reagents, equipment models, and environmental conditions (e.g., humidity) are documented for reproducibility .
  • Step 3 : Include raw data (e.g., chromatograms, spectral peaks) in appendices, with processed data (e.g., retention times, absorbance values) in the main text .

Q. How to conduct a systematic literature review to identify gaps in existing research on this compound?

  • Methodological Answer :

  • Use databases like SciFinder and Web of Science with Boolean operators (e.g., "this compound AND degradation NOT industrial"). Filter results by relevance to mechanistic studies or analytical challenges.
  • Create a comparative table of published data (e.g., reaction yields, catalytic efficiency) to highlight inconsistencies or understudied areas .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in published data on this compound’s catalytic behavior?

  • Methodological Answer :

  • Contradiction Analysis : Perform meta-analyses of kinetic data using standardized statistical models (e.g., Arrhenius equation re-evaluation). Account for variables like impurity levels or instrument calibration differences across studies .
  • Experimental Replication : Reproduce conflicting studies under identical conditions, documenting deviations (e.g., trace oxygen in inert atmospheres) that may explain discrepancies .
  • Collaborative Verification : Share raw datasets via open-access platforms to enable cross-lab validation .

Q. How to optimize chromatographic conditions for analyzing trace degradation products of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial approach to test mobile phase compositions (e.g., acetonitrile/water ratios), column temperatures, and flow rates. Measure resolution and peak symmetry to identify optimal parameters .
  • Sensitivity Enhancement : Employ mass spectrometry-coupled HPLC (LC-MS) with collision-induced dissociation to detect low-abundance species. Validate limits of detection (LOD) via spike-recovery tests .

Q. What statistical approaches should be employed when comparing the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to differentiate bioactivity profiles across derivatives. Use ANOVA with post-hoc Tukey tests to assess significance in dose-response curves .
  • Error Propagation : Quantify uncertainties from instrumental measurements (e.g., pipetting accuracy) and incorporate them into final bioactivity indices .

Data Management and Reproducibility

Q. How to ensure reproducibility when synthesizing this compound in different laboratory settings?

  • Methodological Answer :

  • Detailed Documentation : Specify equipment models (e.g., "Buchi R-300 rotovap" instead of "rotary evaporator"), reagent lot numbers, and ambient conditions (e.g., "25°C, 40% RH") in the methods section .
  • Supplementary Materials : Provide step-by-step video protocols or spectra in open-access repositories. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to structure a research manuscript to address peer reviewer critiques about methodological rigor?

  • Methodological Answer :

  • Preemptive Measures : Use checklists (e.g., CONSORT for analytical studies) to ensure all experimental variables and controls are reported .
  • Response Strategy : Map reviewer comments to specific sections (e.g., expanding the "Materials and Methods" to clarify sample preparation). Cite prior studies that validated your approach .

Tables for Methodological Reference

Framework Application to this compound Research Evidence Source
FINER CriteriaRefining hypotheses about degradation mechanisms
CONSORT ChecklistReporting chromatographic optimization trials
FAIR Data PrinciplesSharing spectral datasets for cross-validation
Factorial DoEOptimizing reaction conditions for derivative synthesis

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